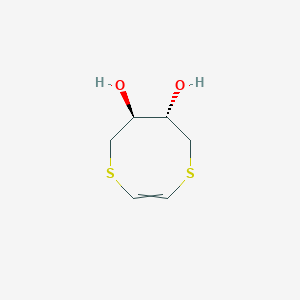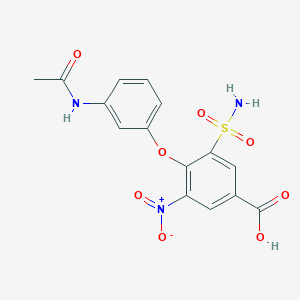![molecular formula C9H12BrCl B14650979 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene CAS No. 52512-03-5](/img/structure/B14650979.png)
9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene is a bicyclic organic compound with the molecular formula C9H13BrCl. This compound is characterized by the presence of both bromine and chlorine atoms attached to a bicyclo[6.1.0]non-4-ene structure. It is a derivative of bicyclo[6.1.0]nonane, which is a bicyclic hydrocarbon.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene typically involves the halogenation of bicyclo[6.1.0]non-4-ene. One common method is the addition of bromine and chlorine to the double bond of bicyclo[6.1.0]non-4-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of bicyclo[6.1.0]nonane derivatives with reduced halogen content.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the halogens.
Oxidation: Products include epoxides and other oxygenated derivatives.
Reduction: Products include partially or fully dehalogenated bicyclo[6.1.0]nonane derivatives.
科学的研究の応用
9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene involves its reactivity due to the presence of both bromine and chlorine atoms. These halogens can participate in various chemical reactions, such as nucleophilic substitution, where they are replaced by other functional groups. The bicyclic structure also contributes to the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
9-Bromo-9-chlorobicyclo[6.1.0]nonane: Similar structure but lacks the double bond present in 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene.
9,9-Dibromobicyclo[6.1.0]non-4-ene: Contains two bromine atoms instead of one bromine and one chlorine.
9,9-Dichlorobicyclo[6.1.0]non-4-ene: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness
The presence of both bromine and chlorine atoms in 9-Bromo-9-chlorobicyclo[610]non-4-ene makes it unique compared to its analogs
特性
CAS番号 |
52512-03-5 |
|---|---|
分子式 |
C9H12BrCl |
分子量 |
235.55 g/mol |
IUPAC名 |
9-bromo-9-chlorobicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C9H12BrCl/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-2,7-8H,3-6H2 |
InChIキー |
WARUXQHMAFMADW-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C2(Cl)Br)CCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



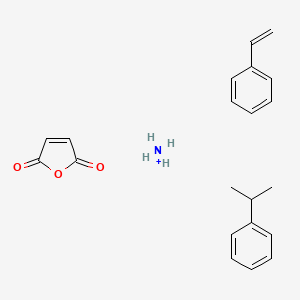

![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)
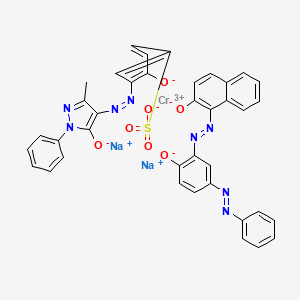

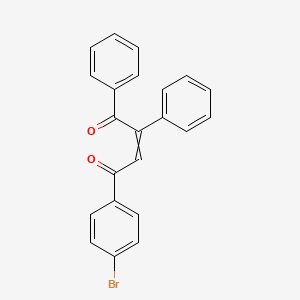
![5h-Imidazo[1,5-c][1,3]oxazine](/img/structure/B14650961.png)



